![molecular formula C18H26N2O2 B5568602 2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)
2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane, also known as DMT, is a chemical compound that belongs to the tryptamine family. It is a naturally occurring psychedelic substance that is found in many plants and animals. DMT is known for its powerful psychedelic effects and has been used for religious and spiritual purposes for thousands of years. In recent years, DMT has gained popularity as a subject of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies :
- The compound has been utilized in the synthesis of various derivatives and analogs, demonstrating its potential as a building block in organic synthesis. For instance, Marshall and Partridge (1969) discussed the synthesis of bicyclo[4.3.1]decan-10-ols and their rearrangement to hydroazulenes, showcasing the compound's versatility in chemical transformations (Marshall & Partridge, 1969).
- Fernández et al. (1990) conducted a structural and conformational study of 6-hydroxy derivatives of the 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.1
3,7]decane system, highlighting its significance in conformational analysis (Fernández et al., 1990).
Photocycloaddition Approaches :
- In the field of photochemistry, Fort et al. (2014) explored a photochemical approach to synthesize conformationally restricted bis-pyrrolidines, starting from N-Boc-protected furanones. This research indicates the compound's relevance in developing photochemically active molecules (Fort et al., 2014).
Hydrogen Bonding and Structural Formation :
- The role of this compound in forming hydrogen-bonded layers and its influence on molecular structures was demonstrated by Bruyn et al. (1996). They studied its adduct formation with hexamethylenetetramine, contributing to the understanding of hydrogen bonding in complex molecules (Bruyn et al., 1996).
N-Acylation Methods :
- Thom and Kocieński (1992) presented a practical method for N-acylation involving the N-trimethylsilyl derivatives of related compounds, underscoring the compound's utility in functional group transformations (Thom & Kocieński, 1992).
Catalysis in Organic Synthesis :
- Tahmassebi et al. (2011) explored the use of related diazabicyclo compounds as catalysts in the synthesis of tetrahydrobenzo[b]pyran derivatives, indicating the potential catalytic applications of the compound (Tahmassebi et al., 2011).
Gas Chromatography Applications :
- Wu Bo (2012) utilized derivatives of the compound as stationary phases in capillary gas chromatography, demonstrating its application in analytical chemistry (Wu Bo, 2012).
Reaction with Diazonium Ions :
- The reactivity of the compound with diazonium salts was studied by Rivera and González-Salas (2010), contributing to the knowledge of its chemical behavior and potential in synthesis (Rivera & González-Salas, 2010).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a related compound, 3,4-Dimethoxyphenethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to ensure adequate ventilation .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17-8-18(2)11-19(9-17)16(20(10-17)12-18)13-5-6-14(21-3)15(7-13)22-4/h5-7,16H,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLNULCAKOYTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5568525.png)
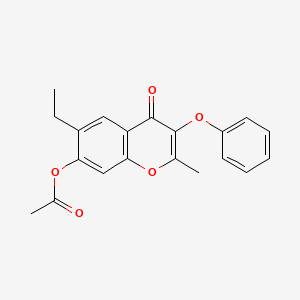
![1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5568538.png)

![6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5568552.png)
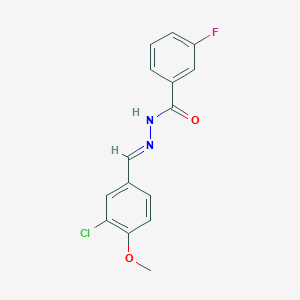
![2-benzyl-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568557.png)
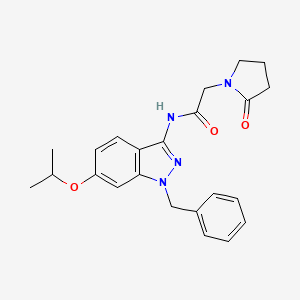
![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)
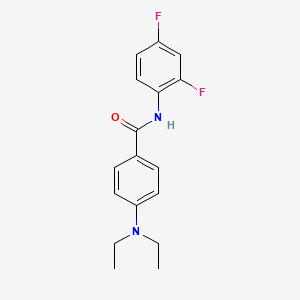
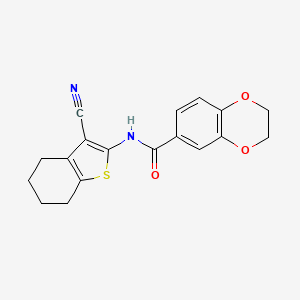
![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)
![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)
